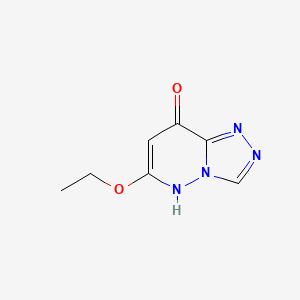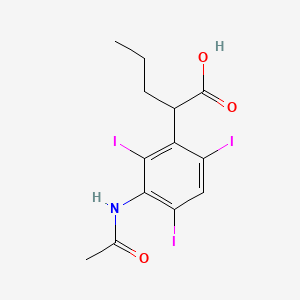![molecular formula C23H13NO B14697835 7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine CAS No. 24930-70-9](/img/structure/B14697835.png)
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including cancer treatment, Alzheimer’s disease, and bacterial infections . The unique structure of this compound makes it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine involves multiple steps, including the formation of the acridine core and subsequent functionalization. The synthetic routes often involve the use of starting materials such as naphthalene derivatives and acridine precursors. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can affect DNA replication and transcription.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cells.
Mechanism of Action
The mechanism of action of 7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine involves its interaction with biological molecules, particularly DNA. The compound can intercalate into the DNA double helix, disrupting the normal function of DNA and affecting processes such as replication and transcription. This intercalation is driven by π-stacking interactions and charge transfer between the compound and the DNA base pairs .
Comparison with Similar Compounds
Similar Compounds
Acridine: A simpler derivative with similar DNA intercalating properties.
Naphtho[1,2-b]benzofuran: Another complex organic compound with similar structural features.
Dibenzo[b,d]furan: Known for its biological activities and structural similarity.
Uniqueness
7,12-Epoxy-6,13-ethanonaphtho[2,3-b]acridine is unique due to its specific epoxy and ethanonaphtho functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
24930-70-9 |
|---|---|
Molecular Formula |
C23H13NO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
25-oxa-14-azaheptacyclo[10.10.2.13,10.02,11.04,9.013,22.015,20]pentacosa-1,3,5,7,9,11,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C23H13NO/c1-4-8-18-12(5-1)11-17-13-9-10-16(21(17)24-18)20-19(13)22-14-6-2-3-7-15(14)23(20)25-22/h1-8,11H,9-10H2 |
InChI Key |
YTRDWBFQYCJONC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=C1C4=CC5=CC=CC=C5N=C24)C6=C7C=CC=CC7=C3O6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


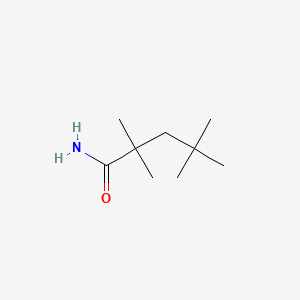
![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
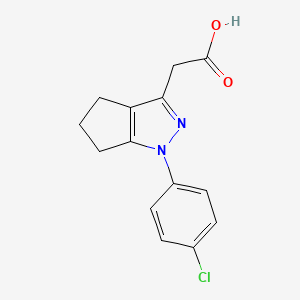
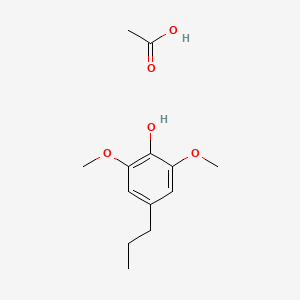

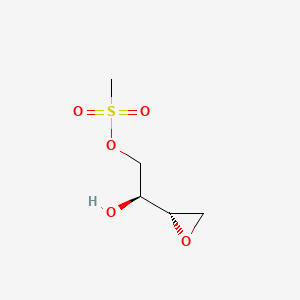
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697797.png)
![N-(4-Methylphenyl)-N'-[(1S)-1-phenylethyl]urea](/img/structure/B14697803.png)
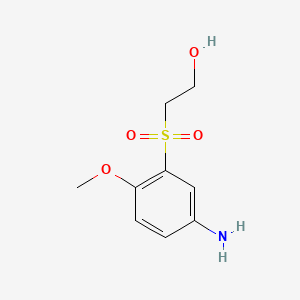
![[3-(2-chloroethylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-chloroethyl)carbamate](/img/structure/B14697814.png)
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl acetate](/img/structure/B14697816.png)
